molecular formula C18H19N3O B5494920 N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide

Cat. No. B5494920
M. Wt: 293.4 g/mol
InChI Key: NPLFSPGRMHFMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide (CTI) is a novel compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can modulate dopamine signaling and affect behavior and physiological responses.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, changes in gene expression, and alterations in neuronal activity. These effects are thought to be mediated through the selective antagonism of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide also has limitations, including its potential for off-target effects and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide, including its use as a therapeutic agent for the treatment of addiction and other neurological disorders, its potential for drug discovery, and its applications in basic neuroscience research. Further studies are needed to fully understand the mechanisms of action of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide and its potential for clinical use.

Synthesis Methods

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinoyl chloride with cyclopropylamine, followed by reduction and cyclization. The resulting compound can be purified through column chromatography to obtain a high yield of pure N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide.

Scientific Research Applications

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been used to study the role of dopamine receptors in the brain and their involvement in addiction and other neurological disorders. In pharmacology, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(21-14-4-5-14)12-6-9-20-17(10-12)16-3-1-2-13-11-19-8-7-15(13)16/h1-3,6,9-10,14,19H,4-5,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLFSPGRMHFMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC4=C3CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide

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